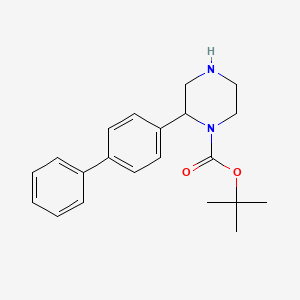
2-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-phenylphenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties. This compound, in particular, is characterized by the presence of a tert-butyl group, a biphenyl moiety, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The resulting intermediate is then reacted with 4-bromobiphenyl under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-(4-phenylphenyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate is used as an intermediate for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Medicine: tert-Butyl 2-(4-phenylphenyl)piperazine-1-carboxylate has potential applications in medicinal chemistry as a precursor for the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties. Its structural features allow for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The biphenyl moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison: While all these compounds share the piperazine core, tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate is unique due to the presence of the biphenyl moiety. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. The tert-butyl group also contributes to the compound’s stability and resistance to metabolic degradation .
Propriétés
Formule moléculaire |
C21H26N2O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-15-19(23)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,19,22H,13-15H2,1-3H3 |
Clé InChI |
UJIBKECDRCBJDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
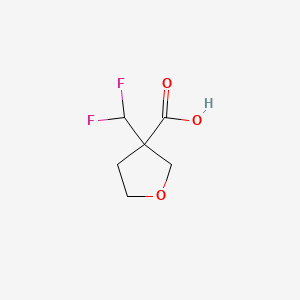
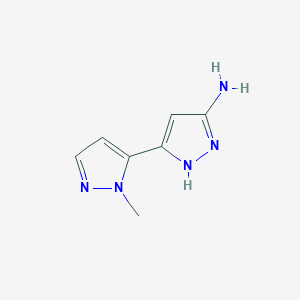
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
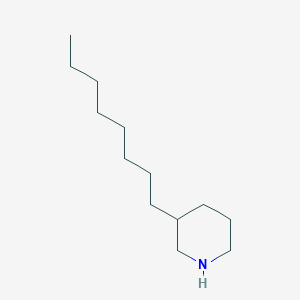
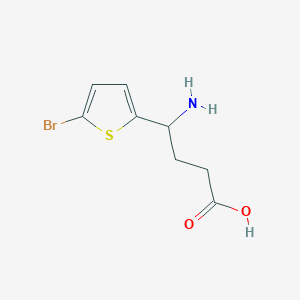
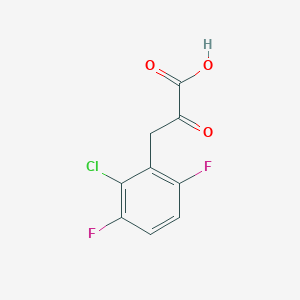

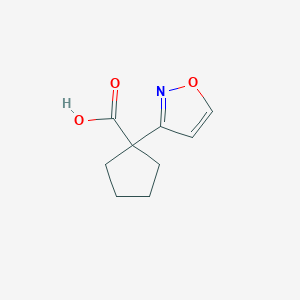
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
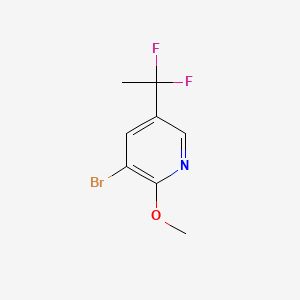
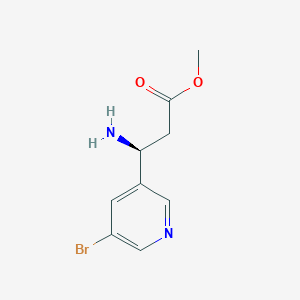
![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)

